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Compound of Interest

Compound Name: [pTyr5] EGFR (988-993) (TFA)

Cat. No.: B12423284 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the [pTyr5] EGFR (988-993)

phosphopeptide with other key epidermal growth factor receptor (EGFR) phosphopeptides. The

information presented herein is curated from publicly available experimental data to aid in the

design and interpretation of studies in EGFR signaling and drug discovery.

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal

role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR

dimerizes and undergoes autophosphorylation on multiple tyrosine residues within its

cytoplasmic tail. These phosphorylated tyrosines serve as docking sites for a variety of

signaling proteins containing Src Homology 2 (SH2) or phosphotyrosine-binding (PTB)

domains, thereby initiating downstream signaling cascades. The specific pattern of tyrosine

phosphorylation can dictate the subsequent cellular response.

The peptide [pTyr5] EGFR (988-993) corresponds to the amino acid sequence surrounding the

phosphorylated tyrosine at position 992 (pTyr992) of the human EGFR protein. This site is

crucial for the recruitment and activation of specific downstream signaling molecules, most

notably Phospholipase C gamma 1 (PLCγ1).
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Direct quantitative comparisons of the kinetic and binding parameters of all major EGFR

phosphopeptides within a single study are limited in the publicly available literature. However,

by compiling data from various sources, we can construct a comparative overview.

Table 1: Comparison of EGFR Phosphopeptide
Substrate Kinetics
This table summarizes the available Michaelis-Menten constants (Km) and catalytic rate

constants (kcat) for the phosphorylation of different peptide substrates by the EGFR kinase

domain. A lower Km indicates a higher affinity of the kinase for the substrate, while a higher

kcat indicates a faster catalytic rate.

Peptide
Substrate

Correspond
ing EGFR
Site

Km (µM) kcat (s⁻¹)
kcat/Km
(µM⁻¹s⁻¹)

Reference(s
)

Tail Peptide A Tyr1173 ~1000 - - [1]

Peptide C

(synthetic)
N/A 128 -

~26-fold

higher than

Tail Peptide A

[1]

Shc1 peptide

(unprimed)
N/A 1000 ± 200 0.10 ± 0.01 0.0001 [2]

Shc1 peptide

(primed with

pY at +1)

N/A 240 ± 50 0.09 ± 0.01 0.000375 [2]

Note: Data for a peptide corresponding to [pTyr5] EGFR (988-993) was not found in the

reviewed literature.

Table 2: Comparison of Binding Affinities of Adaptor
Proteins to EGFR Phosphopeptides
This table presents the dissociation constants (Kd) or IC50 values for the binding of various

SH2 domain-containing proteins to specific EGFR phosphopeptides. A lower Kd or IC50 value

indicates a stronger binding affinity.
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EGFR
Phosphopeptide
(Site)

Binding Partner
(SH2 Domain)

Binding Affinity (Kd
or IC50)

Reference(s)

pTyr992 PLCγ1 IC50 = 8 µM [3]

pTyr992 Shc Minor binding site [4]

pTyr1068 Grb2 Direct binding [4]

pTyr1086 Grb2
Lesser extent than

pY1068
[4]

pTyr1173 Shc Major binding site [4]

Signaling Pathway Diagrams
The phosphorylation of specific tyrosine residues on EGFR creates distinct docking sites for

downstream effector proteins, leading to the activation of different signaling pathways.
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Preparation
Reaction Quenching & Spotting Detection

Prepare Reaction Mix:
- EGFR Kinase Domain (500 nM)

- Peptide Substrate (variable conc.)
- ATP (25 µM)

- [γ-³²P]ATP (8.325 µCi/ml)
- Kinase Buffer (15 mM Tris, pH 7.5, 0.02% polysorbate 20, 10 mM MgCl₂)

Incubate at RT for 10 min Terminate reaction with
0.5% phosphoric acid

Spot quenched reaction onto
P81 phosphocellulose filter discs

Wash filters to remove
unincorporated [γ-³²P]ATP

Quantify incorporated ³²P by
scintillation counting

Plate Coating Competition Detection

Coat microplate wells with
phosphorylated EGFR Block non-specific binding sites

Incubate with a fixed concentration of
GST-tagged SH2 domain and varying

concentrations of competitor phosphopeptide
Add anti-GST antibody Add HRP-conjugated

secondary antibody
Add TMB substrate and measure

absorbance at 450 nm

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12423284#comparing-ptyr5-egfr-988-993-to-other-
egfr-phosphopeptides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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